4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one

Übersicht

Beschreibung

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropylpyrrolidin-2-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions, with the temperature maintained at around 50-60°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(carboxymethyl)-1-isopropylpyrrolidin-2-one.

Reduction: The compound can undergo reduction reactions to convert the carbonyl group to a hydroxyl group, forming 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-ol.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium halides (NaX) or alkyl halides (R-X) in the presence of a base.

Major Products

Oxidation: 4-(Carboxymethyl)-1-isopropylpyrrolidin-2-one

Reduction: 4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-ol

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Research indicates that derivatives of this compound exhibit significant pharmacological activities, including analgesic and antidiarrheal properties. For instance, it has been utilized in the synthesis of 4-(4-disubstituted piperidinylmethyl)-3,3-diphenyl-2-pyrrolidinones, which have shown promise in preclinical studies for pain management .

Positive Allosteric Modulation

Recent studies have highlighted the potential of compounds related to this compound as positive allosteric modulators of receptors such as GLP-1R (glucagon-like peptide-1 receptor). These compounds can enhance insulin secretion and improve glucose handling, making them candidates for diabetes treatment . The ability to modify the compound's structure allows researchers to optimize its efficacy and reduce side effects.

Synthetic Chemistry

The compound is also significant in synthetic chemistry as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis. This utility extends to the development of new materials and chemical probes used in biological research.

Case Study 1: Synthesis of Antidiabetic Agents

In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their activity as GLP-1R modulators. The synthesized analogs demonstrated enhanced insulin secretion in vitro and improved glucose tolerance in diabetic rodent models. These findings suggest that modifications to the core structure can lead to significant therapeutic advancements in diabetes management .

Case Study 2: Analgesic Properties

Another case study focused on the analgesic properties of derivatives synthesized from this compound. The study reported that certain derivatives exhibited potent analgesic effects comparable to established pain relief medications in animal models. This highlights the compound's potential role in developing new pain management therapies .

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antidiabetic Agents | Enhanced insulin secretion | Potential new treatments for diabetes |

| Analgesic Properties | Potent analgesic effects | New avenues for pain management therapies |

Wirkmechanismus

The mechanism of action of 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Hydroxymethyl)pyrrolidin-2-one: Lacks the isopropyl group, resulting in different chemical and biological properties.

1-Isopropylpyrrolidin-2-one:

4-(Carboxymethyl)-1-isopropylpyrrolidin-2-one: An oxidized derivative with different chemical behavior.

Uniqueness

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one is unique due to the presence of both the hydroxymethyl and isopropyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Biologische Aktivität

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one, also known by its CAS number 59857-88-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on existing research.

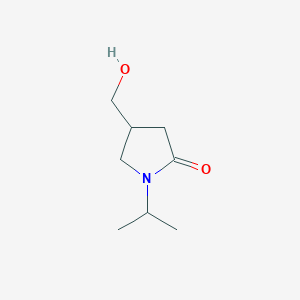

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring with a hydroxymethyl and isopropyl group, which are critical for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect pathways related to cell signaling and proliferation.

- Receptor Modulation : It interacts with receptors that regulate neurotransmitter release, potentially influencing mood and cognitive functions.

- Cellular Effects : Studies indicate that this compound can modulate cell cycle progression and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Case Study 1 : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Case Study 2 : Animal models treated with the compound showed a marked decrease in inflammation markers, suggesting its utility in treating inflammatory diseases. The study indicated that the compound downregulates pro-inflammatory cytokines.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound exhibits moderate solubility in water, which may influence its bioavailability.

- Distribution : It is distributed throughout various tissues, with a preference for lipid-rich environments due to its hydrophobic isopropyl group.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, which may lead to active metabolites contributing to its biological effects.

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-1-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-4-7(5-10)3-8(9)11/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRSONVKDMDDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612563 | |

| Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59857-88-4 | |

| Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.